molecular formula C16H16ClN3O B8667355 2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide

2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide

Katalognummer: B8667355
Molekulargewicht: 301.77 g/mol
InChI-Schlüssel: IKXSWMDBVXYXPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its structure features a benzamide core substituted with a chloro-cyclopropyl-pyridinyl group and an N-methyl group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis or other pyridine-forming reactions.

    Cyclopropyl Substitution: Introduction of the cyclopropyl group can be achieved via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Chlorination: The chloro group is introduced through electrophilic chlorination using reagents like thionyl chloride or N-chlorosuccinimide.

    Amidation: The benzamide core is formed through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.

    N-Methylation: The final step involves N-methylation, which can be achieved using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the pyridine ring.

    Reduction: Reduction reactions may target the chloro group or the carbonyl group in the benzamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the cyclopropyl or pyridine ring.

    Reduction: Reduced forms of the chloro or carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.

    Biology: As a tool for studying biological pathways and mechanisms.

    Industry: In the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Chloro-5-methyl-pyridin-4-ylamino)-N-methyl-benzamide
  • 2-(2-Chloro-5-ethyl-pyridin-4-ylamino)-N-methyl-benzamide
  • 2-(2-Chloro-5-propyl-pyridin-4-ylamino)-N-methyl-benzamide

Uniqueness

2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs with linear alkyl groups. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.

Eigenschaften

Molekularformel

C16H16ClN3O

Molekulargewicht

301.77 g/mol

IUPAC-Name

2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide

InChI

InChI=1S/C16H16ClN3O/c1-18-16(21)11-4-2-3-5-13(11)20-14-8-15(17)19-9-12(14)10-6-7-10/h2-5,8-10H,6-7H2,1H3,(H,18,21)(H,19,20)

InChI-Schlüssel

IKXSWMDBVXYXPH-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C3CC3)Cl

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A solution of cyclopropylboronic acid (0.38 g, 4.40 mmole, 1.5 eq) in toluene (100 mL) was degassed with N2 at 50° C. for 15 min. To this was added Pd(PPh3)4 (0.17 g, 0.15 mmole, 0.05 eq) and 2-(5-bromo-2-chloro-pyridin-4-ylamino)-N-methyl-benzamide (1 g, 2.93 mmole, 1 eq) and the resulting reaction mixture was again degassed for 30 min. To this a degassed solution K3PO4 (2.49 g, 11.72 mmole, 4 eq) in H2O (4 mL) was added in one portion and the resulting reaction mixture was refluxed for overnight. Solvent was removed under reduced pressure and the residue was diluted with water (100 mL) and then extracted with DCM (3×75 mL). Combined organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure to yield crude product. Crude compound was purified by column chromatography over silica gel (60-120 mesh) using 0.5% MeOH-DCM as the eluant to give the title compound as a pale yellow solid (0.480 g, 54%). 1H-NMR (400 MHz, DMSO-d6): δ 0.60-0.70 (m, 2H), 0.95-1.05 (m, 2H), 1.60-1.71 (m, 1H), 2.76 (d, 3H, J=4.48 Hz), 7.09 (s, 1H), 7.10-7.18 (m, 1H), 7.49-7.60 (m, 2H), 7.68-7.70 (d, 1H, J=7.64 Hz), 7.93 (s, 1H), 8.60-8.70 (m, 1H), 10.22 (s, 1H). LC-MS [M+H]+=302.0.
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
K3PO4
Quantity
2.49 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
catalyst
Reaction Step Three
Yield
54%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.